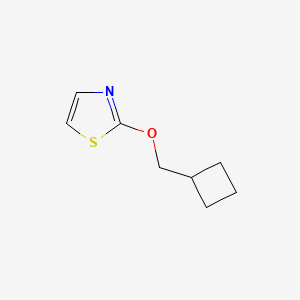

![molecular formula C17H11N3O4 B2727298 咯吩并[4,3-c]吡唑-2(4H)-基(4-硝基苯基)甲酮 CAS No. 866051-34-5](/img/structure/B2727298.png)

咯吩并[4,3-c]吡唑-2(4H)-基(4-硝基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

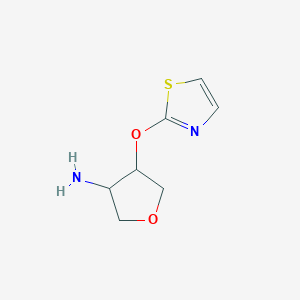

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a complex organic compound. It is a derivative of chromeno[4,3-c]pyrazol-4(2H)-ones . These compounds are known for their potential in various biological applications .

Synthesis Analysis

The synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones has been achieved through Cu(II)-mediated oxidative cascade C–C/C–N bond formation . The process starts with propiolates and sulfonyl hydrazides . This protocol has the advantages of atom economy and good functional group tolerance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones include a Cu(II)-promoted oxidative cascade C–C/C–N bond formation . The primary mechanism studies indicate that the reaction involves a free-radical process as well as terminal alkyne C–H activation .科学研究应用

合成和表征

- 合成吡喃并[3,2-c]色烯-5(4H)-酮: Fekri 等人 (2018) 的一项研究展示了合成吡喃并[3,2-c]色烯-5(4H)-酮或吡唑并吡喃并[3,2-c]色烯-5(4H)-酮的高效一锅多组分程序。该合成采用氨基葡萄糖官能化的二氧化硅包覆的 NiFe2O4 纳米粒子作为一种新型且可磁性分离的催化剂,在无溶剂条件下进行,突出了环保的方法,反应时间短,所需产物纯度高。Fekri, L., Nikpassand, M., Pourmirzajani, S., & Aghazadeh, B. (2018). RSC Advances, 8, 22313-22320。

分子和超分子结构

- X 射线超分子结构分析: Padilla-Martínez 等人 (2011) 报告了九种 3-甲基-1-苯基-1H-色烯并[4,3-c]吡唑-4-酮异构体的分子和超分子结构,重点介绍了 π-堆积和 C―H···A 相互作用在其超分子结构中的作用。这项研究提供了对色烯并[4,3-c]吡唑衍生物结构特征的见解。Padilla-Martínez, I., et al. (2011). Molecules, 16, 915-932。

催化和绿色化学

- 活性炭/MoO3 作为催化剂: Mehr 等人 (2020) 的研究探讨了使用活性炭/MoO3 纳米复合材料作为绿色且可循环的催化剂合成色烯并[d]嘧啶二酮和氧杂蒽酮。这项研究强调了该催化剂在温和条件下生产生物活性化合物的环境效益和效率。Mehr, N. S., Abdolmohammadi, S., & Afsharpour, M. (2020). Combinatorial chemistry & high throughput screening。

新型化合物的合成

- 新型稠合色酮-嘧啶杂化物: Sambaiah 等人 (2017) 描述了一种合成功能化新型 2,5-二苯基-5H-色烯并[4,3-d]嘧啶-5-醇及相关化合物的多用途程序。该合成涉及 ANRORC 反应,展示了一种生成复杂分子以用于潜在生物应用的方法。Sambaiah, M., et al. (2017). New Journal of Chemistry, 41, 10020-10026。

分子可视化和生物学评估

- 硫醇-色烯“点击”反应: Yang 等人 (2019) 的一项研究开发了基于色烯的荧光探针,用于快速灵敏地 NIR 荧光检测生物系统中的硫醇。这项工作展示了色烯衍生物在可视化与活生物体中氧化应激和细胞凋亡相关的分子过程中的应用,为研究与硫醇相关的疾病提供了一种工具。Yang, Y., et al. (2019). Journal of the American Chemical Society。

未来方向

The future directions for research on chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their biological activity as PI3K inhibitors , these compounds may have potential in the development of new therapeutic agents.

作用机制

Target of Action

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone, also known as 2-(4-nitrobenzoyl)-2H,4H-chromeno[4,3-c]pyrazole, primarily targets the PI3Kα pathway . The PI3Kα pathway plays a vital role in cellular functions and is a potential target for various cancer treatments .

Mode of Action

The compound interacts with its target, the PI3Kα pathway, by inhibiting both the wild-type and H1047R mutant forms of PI3Kα . This interaction results in a significant down-regulation of the phosphorylation of Akt .

Biochemical Pathways

The primary biochemical pathway affected by chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is the PI3K/Akt signaling pathway . Downstream effects include the upregulation of Bax and cleaved-caspase 3/9, and the downregulation of Bcl-2 .

Pharmacokinetics

The compound’s potent activity against pi3kα and its remarkable antiproliferative activity suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone’s action include the induction of cell apoptosis via the upregulation of Bax and cleaved-caspase 3/9, and the downregulation of Bcl-2 . This leads to significant antiproliferative activity against various cancer cell lines .

属性

IUPAC Name |

4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHZTZQXYJCTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)

![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)